2-hydroxy-N-propyl-propanamide

Catalog No.
S15981581
CAS No.
74421-70-8
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-N-propyl-propanamide

CAS Number

74421-70-8

Product Name

2-hydroxy-N-propyl-propanamide

IUPAC Name

2-hydroxy-N-propylpropanamide

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4-7-6(9)5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

VPIANGLUWAQPGA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)O

2-Hydroxy-N-propyl-propanamide, also known by its chemical formula C5H11NO2C_5H_{11}NO_2, is an organic compound characterized by the presence of hydroxyl and amide functional groups. This compound appears as a pale yellow crystalline solid with a molar mass of approximately 147.17 g/mol. It exhibits solubility in water, ethanol, and diethyl ether, which indicates its polar nature. The melting point of 2-hydroxy-N-propyl-propanamide ranges from 48 to 52 °C, while its boiling point is around 362.9 °C at standard atmospheric pressure.

The structure of this compound features a hydroxyl group attached to a propanamide backbone, which contributes to its chemical reactivity and biological activity. The unique arrangement of these functional groups enhances its properties as an emulsifier and surfactant, making it valuable in various applications.

Due to its functional groups:

  • Amide Formation: It can undergo typical amide reactions, forming derivatives with other carboxylic acids or amines.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides.

These reactions are crucial for synthesizing derivatives and exploring the compound's reactivity in various conditions.

2-Hydroxy-N-propyl-propanamide exhibits significant biological activity, particularly as a surfactant and emulsifying agent in cosmetic and pharmaceutical formulations. Its ability to stabilize emulsions makes it valuable in enhancing the texture and stability of products. Additionally, similar compounds have been studied for their potential antimicrobial properties, suggesting that this compound may also possess some degree of biological activity against pathogens.

The synthesis of 2-hydroxy-N-propyl-propanamide can be achieved through several methods:

  • Direct Amidation: This method involves reacting propanoic acid with propylamine under controlled conditions to form the desired amide.
  • Hydroxylation of Propanamide: Starting from propanamide, a hydroxylation reaction can introduce the additional hydroxyl group.
  • Use of Protecting Groups: In synthetic routes where multiple functional groups are involved, protecting groups may be employed to selectively modify certain sites without affecting others.

These methods facilitate the production of high-purity samples necessary for research and application .

Research on interaction studies involving 2-hydroxy-N-propyl-propanamide has primarily focused on its compatibility with other chemical agents in formulations. Studies indicate that it interacts favorably with various surfactants and stabilizers, enhancing the stability and efficacy of emulsions in cosmetic formulations. Furthermore, interaction studies have explored its potential synergistic effects when combined with antimicrobial agents, suggesting enhanced efficacy against certain microbial strains.

Several compounds share structural similarities with 2-hydroxy-N-propyl-propanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Hydroxy-N-propyl-propanamideC₅H₁₁NO₂Lacks one hydroxyl group compared to the target compound; used in similar applications.
2-Hydroxy-N-(3-hydroxypropyl)-N-methyl-propanamideC₆H₁₃N₁O₃Contains an additional hydroxyl group; often used in cosmetic formulations.
TriisopropanolamineC₉H₂₃NA triol that serves as a surfactant; structurally different but shares some functional properties.

The uniqueness of 2-hydroxy-N-propyl-propanamide lies in its specific arrangement of hydroxyl and amide groups, which enhances its solubility and reactivity compared to similar compounds. This structural configuration allows it to function effectively as an emulsifier and surfactant while maintaining compatibility with various formulation components.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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